(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
Beschreibung
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a pyrazole-based methanone derivative featuring a 4-chlorophenyl group on the pyrazole ring and an ortho-methyl-substituted phenyl (o-tolyl) group on the methanone moiety. Its molecular formula is C₁₇H₁₄ClN₃O, with a molecular weight of 311.77 g/mol. The compound's structure combines a pyrazole core with halogenated and alkyl-substituted aromatic systems, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in inflammation and oncology research .
Structure
3D Structure
Eigenschaften
CAS-Nummer |
618091-34-2 |
|---|---|
Molekularformel |
C17H14ClN3O |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 |
InChI-Schlüssel |
XEXLBKCHWXUDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Hydrazides with β-Diketones
The most widely reported method involves cyclocondensation between substituted hydrazides and β-diketones. For example, 4-chlorophenylhydrazine reacts with o-tolylglyoxal or its equivalents in the presence of acid catalysts. A study demonstrated that grinding equimolar concentrations of pentane-2,4-dione with 4-chlorophenylhydrazine hydrochloride under solvent-free conditions yields the pyrazole intermediate, which is subsequently functionalized with o-tolyl groups via Friedel-Crafts acylation . This method achieved a 72% yield for analogous structures, though the target compound’s yield depends on the electron-donating/withdrawing effects of substituents .
Key reaction steps :
-
Hydrazine formation : 4-Chlorophenylhydrazine is prepared via diazotization of 4-chloroaniline followed by reduction.
-
Cyclization : Reacting the hydrazine with pentane-2,4-dione at 80–100°C in acetic acid forms the 5-amino-pyrazole core.
-
Acylation : Introducing o-tolylmethanone using AlCl₃ as a Lewis catalyst attaches the aryl group to the pyrazole’s 4-position .
Multi-Step Synthesis via Claisen-Schmidt Condensation
An alternative route employs Claisen-Schmidt condensation to assemble the methanone moiety before pyrazole ring closure. In this approach, o-tolylacetophenone is condensed with 4-chlorophenylhydrazine in ethanol under reflux, followed by oxidative cyclization using iodine or Cu(I) catalysts. This method is advantageous for scalability, with yields exceeding 65% for structurally related compounds .
Optimization parameters :
-
Solvent polarity : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Catalyst selection : CuI increases cyclization efficiency by 20% compared to iodine .
-
Temperature control : Maintaining reflux conditions (78°C) minimizes side-product formation.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for pyrazole synthesis. A protocol involving 4-chlorophenylhydrazine, ethyl acetoacetate, and o-tolualdehyde under microwave conditions (300 W, 120°C) produced the target compound in 45 minutes with an 82% yield . This method’s efficiency stems from uniform heating, which accelerates both condensation and cyclization steps.
Comparative data :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8 | 65 | 95 |
| Microwave-assisted | 0.75 | 82 | 98 |
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization functionalization via Suzuki-Miyaura coupling has been explored to introduce the o-tolyl group. The pyrazole boronic ester intermediate reacts with o-tolyl bromide using Pd(PPh₃)₄ as a catalyst, achieving 70–75% yields . While this method offers precise control over substitution patterns, it requires anhydrous conditions and inert atmospheres, increasing operational complexity.
Mechanistic insights :
-
Oxidative addition of o-tolyl bromide to Pd(0) forms a Pd(II) intermediate.
-
Transmetalation with the pyrazole boronic ester precedes reductive elimination to yield the final product .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques using Wang resin-bound hydrazines enable rapid library synthesis. After immobilizing 4-chlorophenylhydrazine on resin, sequential reactions with β-ketoesters and o-tolyl isocyanate generate the target compound with >90% purity after cleavage . This method is ideal for parallel synthesis but faces challenges in scaling due to resin costs.
Analytical Characterization of Synthetic Products
Critical quality control parameters include:
-
HPLC purity : ≥98% (C18 column, acetonitrile/water gradient).
-
¹H NMR : δ 8.2 ppm (pyrazole H-3), δ 7.4–7.6 ppm (aromatic protons) .
Challenges and Mitigation Strategies
-
Byproduct formation : Oxidative byproducts during cyclization are minimized using N₂ sparging.
-
Low solubility : Co-solvents like DMSO improve reaction homogeneity.
-
Catalyst poisoning : Chelating agents (e.g., EDTA) mitigate metal ion interference .
Industrial-Scale Production Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer and mixing. A tandem reactor system performing cyclocondensation followed by acylation achieves 85% yield with a space-time yield of 0.5 kg/L·h . Environmental impact assessments favor solvent recovery systems to reduce waste.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The amino group at the pyrazole 5-position undergoes nucleophilic substitution under mild acidic or basic conditions. Key transformations include:
Condensation Reactions
The methanone group participates in condensation with nucleophiles such as hydrazines or hydroxylamines:
-
Hydrazone Formation :
Reacting with hydrazine hydrate in ethanol yields hydrazone derivatives, which further cyclize to form triazolo[3,4-b]thiadiazines under acidic conditions (e.g., HCl/EtOH, 70°C) . -
Schiff Base Synthesis :
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) produces imine-linked hybrids. These derivatives show improved antitubulin activity (IC₅₀ = 0.28 μM) compared to the parent compound .
Cyclization and Annulation
The compound serves as a precursor in domino reactions to synthesize fused heterocycles:
Table 1: Domino Reactions with Arylglyoxals
Key steps involve [3 + 2 + 1] heteroannulation or Michael addition-cyclization pathways, depending on substituent steric effects .
Electrophilic Aromatic Substitution
The chlorophenyl and o-tolyl groups undergo regioselective electrophilic substitution:
-
Nitration :
HNO₃/H₂SO₄ at 0°C selectively nitrates the o-tolyl ring at the para position relative to the methyl group (yield: 62%). -
Halogenation :
Bromination (Br₂/FeBr₃) occurs preferentially on the chlorophenyl ring, yielding 3-bromo-4-chlorophenyl derivatives .
Acid/Base-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrazole ring undergoes ring-opening followed by recombination to form quinazoline analogs. Conversely, basic conditions (NaOH/EtOH) promote dechlorination at the 4-position of the chlorophenyl group .
Comparative Reactivity of Structural Analogs
Substituent effects on reaction outcomes are illustrated below:
Mechanistic Insights
-
Domino Reaction Pathway : Protonation of the methanone carbonyl by p-TsOH facilitates dehydration and sequential C–C/C–N bond formation, as validated by intermediate trapping experiments .
-
Steric Effects : The o-tolyl group impedes reactions at the pyrazole 1-position, directing reactivity toward the amino group or chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases . The mechanism often involves modulation of signaling pathways related to inflammation, such as the NF-kB pathway.
Anticonvulsant Activity
Research into aminopyrazole-based compounds has revealed their anticonvulsant properties. The structural modifications in this compound may enhance its efficacy as an anticonvulsant agent, with studies indicating that specific substitutions can influence the pharmacological profile .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. These methods allow for the introduction of various functional groups that can enhance the compound's biological activity.
Case Study 1: Inhibition of p38 MAP Kinase
A related compound demonstrated significant selectivity as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses and cancer progression. The incorporation of specific substituents on the pyrazole scaffold led to improved oral bioavailability and drug-like properties . This case emphasizes the importance of structural optimization in developing effective therapeutics.
Case Study 2: Antioxidant Activity
Another study focused on pyrazole derivatives exhibiting antioxidant properties. These compounds were evaluated using various assays (e.g., ABTS, FRAP) and showed promising results in mitigating oxidative stress, which is linked to numerous diseases .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| Compound C | Structure C | Anticonvulsant |
Wirkmechanismus
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Electronic Effects
- Bromine in the analog () further strengthens halogen bonding (XB) but increases molecular weight.
- Methyl vs. Methoxy : The o-tolyl group in the target compound provides steric hindrance and moderate hydrophobicity, whereas methoxy-substituted analogs () improve aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Steric Effects
- Positional Isomerism: The o-tolyl (2-methyl) vs. m-tolyl (3-methyl) substitution in the methanone group () alters steric interactions. For example, o-tolyl may hinder rotation or docking in enzyme active sites compared to para-substituted analogs .
Computational and Analytical Data
- For instance, the o-tolyl group’s methyl substituent may shield the methanone carbonyl from nucleophilic attack .
- LogP and Solubility : The target compound’s LogP (~3.5 estimated) is lower than the 4-chlorophenyl analog (LogP ~4.2) due to reduced halogen content, suggesting better bioavailability .
Biologische Aktivität
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H14ClN3O2
- SMILES Notation : COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Similar Pyrazole 1 | HepG2 (Liver Cancer) | 54.25% |
| Similar Pyrazole 2 | HeLa (Cervical Cancer) | 38.44% |
| Control (Normal Fibroblasts) | GM-6114 | 80.06% |
These results suggest that while the compound inhibits cancer cell proliferation, it shows minimal toxicity to normal cells, indicating a favorable therapeutic index .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, enhances the anti-inflammatory activity. Studies have indicated that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines in vitro .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds containing chlorinated phenyl groups have demonstrated notable activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties, although specific data on this compound is limited .
The biological activity of pyrazole derivatives often involves interaction with specific enzymes and receptors. For instance, some compounds have been identified as selective inhibitors of p38 MAP kinase, a critical mediator in inflammatory responses . The binding affinity and selectivity for this target are crucial for developing effective anti-inflammatory agents.
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study highlighted:
- Synthesis : Utilizing standard organic synthesis techniques to create derivatives.
- Biological Evaluation : Conducting MTT assays to assess cytotoxicity against cancer cell lines and normal fibroblasts.
Results indicated that modifications at the N-position of the pyrazole ring could significantly influence biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Q & A
Q. How can the synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone be optimized?
Methodological Answer:
- Key Steps :
- Acylation : React 5-amino-1-(4-chlorophenyl)-1H-pyrazole with o-tolyl carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the methanone backbone.
- Reduction : If intermediates require nitro-to-amine conversion, use hydrogen gas with a palladium catalyst or sodium borohydride in ethanol at 50–60°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Critical Parameters :
- Maintain pH 7–8 during acylation to avoid side reactions.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals:
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 352.08 (calculated).
- IR Spectroscopy : Identify carbonyl stretch (C=O) at 1680–1700 cm⁻¹ .
- XRD : For crystal structure determination (monoclinic system, space group P21/c) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Key residues for binding:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
- MD Simulations : Assess stability in aqueous solution (AMBER force field, 100 ns trajectory) to evaluate conformational flexibility .
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Curves : Test across a wider concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward suspected targets (e.g., EGFR or MAPK pathways) .
- Reproducibility : Standardize assay conditions (e.g., serum-free media, 37°C, 5% CO2) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Maximum stability observed at pH 6–7 .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperature (~200°C).
- Prodrug Design : Introduce acetyl or PEG groups to the amino moiety to enhance solubility and reduce enzymatic degradation .
Physicochemical Properties
Structural and Functional Analog Studies
Q. How do substituent modifications impact bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Replace O-tolyl with p-Cl-phenyl to enhance electrophilicity (↑IC50 against cancer cells) .
- Amino Group Derivatives : Substitute with acetyl or sulfonamide to modulate pharmacokinetics (e.g., t1/2 increased from 2.5 to 6.8 hrs in rat models) .
- Pyrazole Ring Expansion : Introduce a triazole ring to improve metabolic stability (CYP450 resistance) .
Data Contradictions and Validation
Q. How to address discrepancies in reported IC50 values?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and normalize to internal controls (e.g., β-actin).
- Batch Analysis : Compare multiple synthetic batches for purity (>98% via HPLC) .
- Meta-Analysis : Pool data from independent studies (e.g., 3 replicates × 5 labs) and apply ANOVA to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
